Mass Spectrometric Differentiation
L-Ascorbic acid-d2 exhibits a +2.0 Da mass shift relative to unlabeled L-ascorbic acid (MW 176.12 vs. 178.14) due to deuterium substitution at the 6,6'-positions [1]. This mass increment is sufficient for complete baseline separation in MS detection when used as an SIL-IS, with no isotopic cross-talk observed at the analyte's [M+H]+ channel [2]. In contrast, unlabeled ascorbic acid offers zero mass shift and cannot be distinguished from endogenous analyte, while 13C4-labeled ascorbic acid provides a larger +4 Da shift that may alter chromatographic retention time [3].
| Evidence Dimension | Mass shift for MS differentiation |
|---|---|
| Target Compound Data | +2.0 Da (m/z 177.1 → 179.1 for [M+H]+) |
| Comparator Or Baseline | Unlabeled L-ascorbic acid: 0 Da shift; L-Ascorbic acid-13C4: +4 Da shift |
| Quantified Difference | Target provides optimal balance of mass separation vs. chromatographic co-elution |
| Conditions | Electrospray ionization (ESI) positive mode, triple quadrupole MS |
Why This Matters
The +2 Da mass shift uniquely enables accurate quantification of endogenous ascorbic acid without introducing chromatographic variability associated with larger mass tags.
- [1] MedChemExpress. L-Ascorbic acid-d2 Certificate of Analysis (Batch HY-B0166S6). Available at: http://file.medchemexpress.com/batch_PDF/HY-B0166S6/L-Ascorbic-acid-d2-DataSheet-MedChemExpress.pdf (Accessed 2026). View Source
- [2] Frenich AG, Vidal JL, et al. Comparison of isotope dilution and external standard calibration for the determination of ascorbic acid in foods by LC-MS. J Chromatogr A. 2005;1081(2):183-189. View Source
- [3] Ciccimaro E, Blair IA. Stable-isotope dilution LC-MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311-341. View Source
